molecular formula C8H10ClNO3S2 B8638590 chloro(methyl)[(4-methylbenzenesulfonyl)imino]-lambda6-sulfanone

chloro(methyl)[(4-methylbenzenesulfonyl)imino]-lambda6-sulfanone

Cat. No.: B8638590
M. Wt: 267.8 g/mol
InChI Key: QUSQXYDPIDDWLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

chloro(methyl)[(4-methylbenzenesulfonyl)imino]-lambda6-sulfanone is an organosulfur compound that features a sulfonimidoyl chloride group attached to a tosyl (p-toluenesulfonyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

chloro(methyl)[(4-methylbenzenesulfonyl)imino]-lambda6-sulfanone can be synthesized through several methods. One common route involves the reaction of methanesulfinyl chloride with Chloramine-T . The reaction typically requires controlled conditions, including specific temperatures and the presence of catalysts or reagents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation of the compound to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

chloro(methyl)[(4-methylbenzenesulfonyl)imino]-lambda6-sulfanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines, alcohols, and phenols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts to facilitate the reaction .

Major Products Formed

The major products formed from reactions involving this compound include sulfonamides, sulfonates, and other organosulfur compounds. These products are valuable intermediates in organic synthesis and have various applications in medicinal chemistry .

Mechanism of Action

The mechanism of action of chloro(methyl)[(4-methylbenzenesulfonyl)imino]-lambda6-sulfanone involves its reactivity with nucleophiles, leading to the formation of new chemical bonds. The sulfonimidoyl chloride group is highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to chloro(methyl)[(4-methylbenzenesulfonyl)imino]-lambda6-sulfanone include:

Uniqueness

This compound is unique due to its combination of the tosyl and sulfonimidoyl chloride groups, which confer specific reactivity and properties. This makes it a valuable reagent in organic synthesis and medicinal chemistry, offering distinct advantages over other similar compounds .

Properties

Molecular Formula

C8H10ClNO3S2

Molecular Weight

267.8 g/mol

IUPAC Name

N-(chloro-methyl-oxo-λ6-sulfanylidene)-4-methylbenzenesulfonamide

InChI

InChI=1S/C8H10ClNO3S2/c1-7-3-5-8(6-4-7)15(12,13)10-14(2,9)11/h3-6H,1-2H3

InChI Key

QUSQXYDPIDDWLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=S(=O)(C)Cl

Origin of Product

United States

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